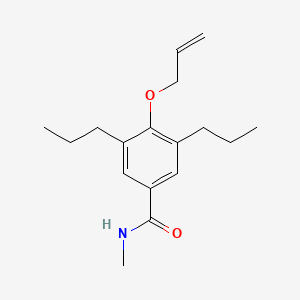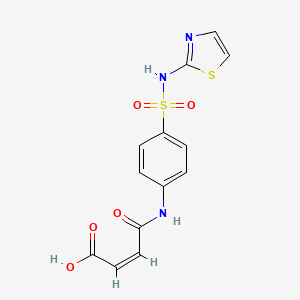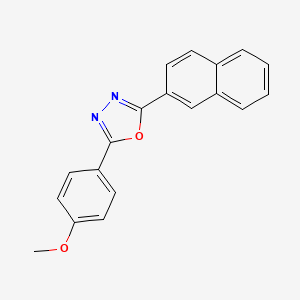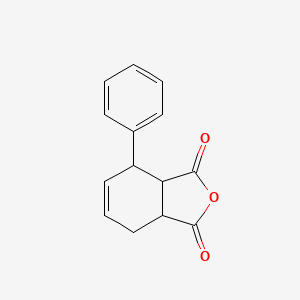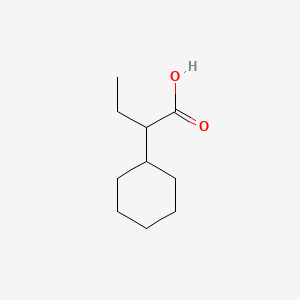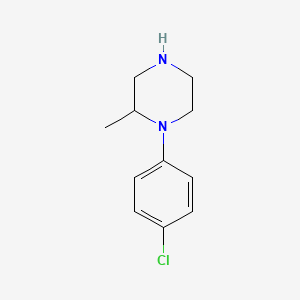
Epitalon
Overview
Description
It was first discovered by Russian scientist Vladimir Khavinson and is derived from epithalamin, a natural peptide found in the pineal gland . Epitalon has garnered significant attention for its potential anti-aging properties and its ability to regulate the production of telomerase, an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epitalon is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, ensuring that the peptide is produced in sufficient quantities for research and therapeutic applications . The final product undergoes rigorous purification and quality control to ensure its purity and potency.
Chemical Reactions Analysis
Types of Reactions: Epitalon primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Peptide Bond Formation: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and activators like hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups and cleave the peptide from the resin.
Major Products: The major product of these reactions is the tetrapeptide this compound itself, with a molecular formula of C14H22N4O9 .
Scientific Research Applications
Chemistry:
Telomerase Activation: Epitalon has been shown to activate telomerase, which helps maintain telomere length and promotes cellular health.
Biology:
Cellular Regeneration: By promoting telomerase activity, this compound supports cellular regeneration and longevity.
Antioxidant Properties: this compound exhibits antioxidant effects, reducing oxidative stress and protecting cells from damage.
Medicine:
Anti-Aging: this compound is being investigated for its potential to slow down the aging process and extend lifespan.
Cancer Research: Studies suggest that this compound may help reduce the risk of cancer by supporting telomere maintenance and enhancing immune function.
Neuroprotection: this compound is being explored for its potential to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry:
Therapeutic Applications: this compound is being developed for use in anti-aging therapies and treatments for age-related diseases.
Mechanism of Action
Epitalon exerts its effects primarily through the upregulation of telomerase activity . Telomerase is an RNA-dependent polymerase that elongates telomeres by adding tandem repeats to the 3’ end of chromosomes . By maintaining telomere length, this compound promotes cellular proliferation and longevity . Additionally, this compound has been shown to exert antioxidant effects, reducing oxidative stress and protecting cells from damage . It also influences the pineal gland, enhancing melatonin production and improving sleep quality .
Comparison with Similar Compounds
Epitalon is unique in its ability to activate telomerase and promote telomere elongation. there are other compounds with similar properties:
Epithalamin: The natural peptide from which this compound is derived, Epithalamin is a crude polypeptide extract from bovine pineal glands.
This compound’s uniqueness lies in its synthetic nature and its specific sequence of amino acids, which allows it to effectively activate telomerase and promote cellular health .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOBRRUMWJWCU-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952957 | |
| Record name | Epitalon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64082-79-7, 307297-39-8 | |
| Record name | Epithalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epithalon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitalon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITALON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


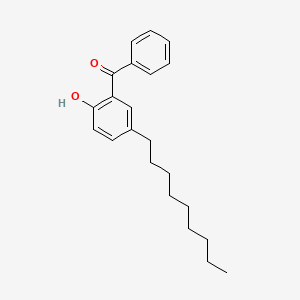
![5,8-Dimethylbenzo[c]phenanthrene](/img/structure/B1616614.png)
